PDHK Inhibitor Class Membership Confirmed by Patent Enumeration of 3,5-Difluorophenyl as a Specific Preferred Embodiment
The compound 1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one is structurally within the Markush claims of US 11,026,936 B2, which describes piperidinyl-propanone derivatives as PDHK inhibitors [1]. The patent specification explicitly recites '2,6-, 3,4- or 3,5-difluorophenyl' as distinct preferred embodiments for the R¹ position (col. 5-6), establishing that Merck considered 3,5-substitution as a patentably distinct selection from 3,4- and 2,6-substitution. No other positional difluorophenyl isomer outside this set (e.g., 2,3-, 2,4-, 2,5-) appears in the same preferred group, suggesting a differentiation deemed significant by the inventors [1].
| Evidence Dimension | PDHK inhibitor class membership and patent embodiment status |
|---|---|
| Target Compound Data | Explicitly recited as '3,5-difluorophenyl' in the preferred R¹ group of US 11,026,936 B2 |
| Comparator Or Baseline | 2,6-difluorophenyl and 3,4-difluorophenyl also recited in the same preferred group; 2,3-, 2,4-, 2,5-difluorophenyl are not in the preferred group |
| Quantified Difference | Qualitative: 3,5-isomer is in the preferred group alongside only two other regioisomers (2,6- and 3,4-), while three difluorophenyl regioisomers are excluded |
| Conditions | Patent claim language—biological activity data supporting the preference is not publicly disclosed |
Why This Matters
For researchers building on the Merck PDHK inhibitor program, procuring the 3,5-difluorophenyl regioisomer ensures alignment with a specifically preferred patent embodiment, which may signal superior activity within the patent's internal SAR even though the underlying data remain undisclosed.
- [1] Buchstaller HP, et al. Piperidinyl-propanone derivatives. US Patent 11,026,936 B2, granted June 8, 2021. Specification col. 5-6 (R¹ enumeration). View Source
